An In-Depth Technical Guide to 2-C-Methyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis
An In-Depth Technical Guide to 2-C-Methyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-C-methyl-D-ribono-1,4-lactone (CAS No. 492-30-8). This chiral molecule is a critical intermediate in the synthesis of modified nucleoside analogs, most notably the direct-acting antiviral agent Sofosbuvir, used in the treatment of Hepatitis C. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the chemistry and utility of this important building block.
Introduction: The Significance of a Methylated Ribonolactone
2-C-Methyl-D-ribono-1,4-lactone is a five-membered lactone derived from D-ribose, distinguished by a methyl group at the C-2 position. This seemingly minor modification has profound implications for the biological activity of nucleoside analogs synthesized from it. The presence of the 2'-C-methyl group is a key structural feature in a number of potent antiviral compounds, as it can enhance metabolic stability and influence the conformational preferences of the nucleoside, thereby modulating its interaction with viral enzymes.[1] This guide will delve into the core chemical and physical properties of this lactone, its synthesis from common starting materials, and its pivotal role in the construction of life-saving therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-C-methyl-D-ribono-1,4-lactone is essential for its effective use in synthesis and for the development of robust analytical methods.
Core Properties
| Property | Value | Source |
| CAS Number | 492-30-8 | PubChem[2] |
| Molecular Formula | C₆H₁₀O₅ | PubChem[2] |
| Molecular Weight | 162.14 g/mol | PubChem[2] |
| Appearance | White to off-white powder or crystal | MySkinRecipes[3] |
| Melting Point | 150-160 °C | MySkinRecipes[3] |
| Boiling Point | 338.3 °C (predicted) | MySkinRecipes[3] |
| Density | 1.512 g/cm³ (predicted) | MySkinRecipes[3] |
| Solubility | Soluble in water and polar organic solvents. | General Knowledge |
| Storage | 2-8°C, away from light | MySkinRecipes[3] |
Spectroscopic Characterization (¹H and ¹³C NMR)
¹H NMR: The proton spectrum is expected to be complex due to the chiral centers and the rigid lactone ring. Key signals would include a singlet for the C-2 methyl group, and multiplets for the protons on the furanose ring and the hydroxymethyl group. The chemical shifts and coupling constants of these protons are highly sensitive to the stereochemistry and conformation of the molecule.
¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the lactone would resonate at the lowest field (typically in the range of 170-180 ppm). The quaternary C-2 carbon would also be a characteristic signal. The remaining four signals would correspond to the other carbons of the ribonolactone core.
Disclaimer: The above NMR predictions are based on general principles of NMR spectroscopy and data from structurally similar compounds. For definitive structural confirmation and purity assessment, it is imperative to acquire experimental NMR data on a well-characterized sample.
Synthesis of 2-C-Methyl-D-ribono-1,4-lactone
The synthesis of 2-C-methyl-D-ribono-1,4-lactone has been a subject of considerable research, driven by its importance in the pharmaceutical industry. Several synthetic routes have been developed, primarily starting from readily available carbohydrates like D-glucose or D-fructose.
Synthesis from D-Glucose
A common and scalable synthesis route proceeds via the formation of a fructosamine intermediate from D-glucose, followed by treatment with a base.
Figure 1: Synthesis of 2-C-Methyl-D-ribono-1,4-lactone from D-Glucose.
Experimental Protocol (Conceptual Outline):
This one-pot procedure involves the initial reaction of D-glucose with a disubstituted amine, such as dimethylamine, to form a fructosamine intermediate.[4] This is followed by treatment with a base, like calcium oxide, which promotes the rearrangement and lactonization to yield 2-C-methyl-D-ribono-1,4-lactone.[4] Reported yields for this process are in the range of 20-27%.[4] The causality behind using a base like calcium oxide lies in its ability to facilitate the saccharinic acid rearrangement, a key step in the formation of the C-methylated lactone.
Step-by-Step Methodology:
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Fructosamine Formation: D-glucose is reacted with an excess of dimethylamine in a suitable solvent. This reaction proceeds via an Amadori rearrangement.
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Base-Mediated Rearrangement and Lactonization: Calcium oxide is added to the reaction mixture. The basic conditions induce an elimination and subsequent intramolecular rearrangement, leading to the formation of the 2-C-methylated ribonic acid, which spontaneously lactonizes to the more stable 1,4-lactone.
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Work-up and Purification: The reaction mixture is neutralized, and the calcium salts are removed by filtration. The product is then extracted with an organic solvent and purified, typically by crystallization.
Analytical Methodologies
Robust analytical methods are crucial for ensuring the purity and quality of 2-C-methyl-D-ribono-1,4-lactone, especially when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for 2-C-methyl-D-ribono-1,4-lactone is not widely published, a general approach can be outlined based on the analysis of similar polar, non-chromophoric molecules.
Conceptual HPLC Method:
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Column: A reversed-phase column (e.g., C18) is generally suitable for separating polar analytes.
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Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is a common starting point. The pH of the mobile phase may need to be controlled to ensure the lactone ring remains intact.
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Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. However, for higher sensitivity and specificity, detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are more appropriate. For quantitative analysis in complex matrices, derivatization to introduce a UV-active or fluorescent tag may be necessary.
Applications in Drug Development: The Gateway to Sofosbuvir
The primary and most significant application of 2-C-methyl-D-ribono-1,4-lactone is as a key starting material in the synthesis of the antiviral drug Sofosbuvir.
The Role in Sofosbuvir Synthesis
Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C.[5] It is a nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[5][6] 2-C-methyl-D-ribono-1,4-lactone serves as the foundational chiral scaffold upon which the modified ribose moiety of Sofosbuvir is constructed.
Figure 2: Synthetic Pathway from 2-C-Methyl-D-ribono-1,4-lactone to Sofosbuvir.
The synthesis involves several key transformations of the lactone, including protection of the hydroxyl groups, introduction of a fluorine atom at the 2'-position, and conversion to a ribofuranose derivative suitable for glycosylation with the uracil nucleobase.
Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203.[7] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[7][8] The presence of the 2'-C-methyl and 2'-fluoro groups on the ribose moiety acts as a chain terminator, preventing further elongation of the viral RNA.[7] This halting of viral replication is the basis of Sofosbuvir's potent antiviral activity.
Conclusion
2-C-Methyl-D-ribono-1,4-lactone, while a relatively simple molecule, holds a position of strategic importance in modern medicinal chemistry. Its unique structural features, particularly the C-2 methyl group, are instrumental in the design of effective antiviral nucleoside analogs. A thorough understanding of its fundamental properties, synthetic pathways, and analytical characterization is paramount for its successful application in the development and manufacturing of life-saving drugs like Sofosbuvir. As the quest for novel antiviral agents continues, the utility of such chiral building blocks is likely to expand, further cementing the significance of 2-C-methyl-D-ribono-1,4-lactone in the pharmaceutical landscape.
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2-C-Methyl-D-ribono-1,4-lactone. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]
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